Functional Group Density: Three Orthogonal Reactive Handles versus One or Two in Closest Analogs
The target compound offers three chemically orthogonal functional groups suitable for sequential derivatization: a carboxylic acid (pKa ~3–5, amide coupling), a primary aromatic amine (nucleophilic acylation or reductive amination), and an ethyl ester (hydrolysis or aminolysis). The closest commercially available analog, (pyrimidin-2-ylthio)acetic acid (CAS 88768-45-0), possesses only a single carboxylic acid handle and no amine or ester functionality . The immediate synthetic precursor, 2-mercapto-4-amino-5-carbethoxypyrimidine (CAS 774-07-2), carries a free thiol (pKa ~8–10) instead of the thioacetic acid moiety, which introduces different reactivity, higher susceptibility to oxidative disulfide formation, and altered metal-coordination geometry . This difference in functional group count and type means that synthetic sequences designed around the target compound's three-handle architecture cannot be executed with the simpler analogs without redesigning the entire route.
| Evidence Dimension | Number of orthogonally reactive functional groups |
|---|---|
| Target Compound Data | 3 (carboxylic acid, primary amine, ethyl ester) |
| Comparator Or Baseline | (Pyrimidin-2-ylthio)acetic acid (CAS 88768-45-0): 1 (carboxylic acid only); 2-Mercapto-4-amino-5-carbethoxypyrimidine (CAS 774-07-2): 2 (thiol, amine, ester—but thiol not carboxylic acid) |
| Quantified Difference | 3 handles vs. 1 or 2; the target is the only member of this series combining a protected thiol as thioether-acid, a free amine, and an ester in a single molecule |
| Conditions | Structural comparison based on published molecular formulas and SMILES; CAS 115102-54-0 (C₉H₁₁N₃O₄S), CAS 88768-45-0 (C₆H₆N₂O₂S), CAS 774-07-2 (C₇H₉N₃O₂S) |
Why This Matters
Procurement of the wrong analog would strand a synthetic campaign—researchers who need three orthogonal handles cannot substitute with a compound offering only one or two without route redesign.
